molecular formula C9H6F3NO B018735 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile CAS No. 107018-37-1

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Cat. No. B018735
CAS RN: 107018-37-1
M. Wt: 201.14 g/mol
InChI Key: MMOIQOPXFPGFSJ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile (TFHEB) is a compound that has been studied for its various applications in scientific research. TFHEB is a non-steroidal anti-inflammatory drug (NSAID) that has been used to study various biochemical and physiological effects. It is a relatively new compound and has been studied for a variety of applications, such as its ability to reduce inflammation, its ability to reduce pain, and its potential to act as a protective agent against oxidative stress.

Scientific Research Applications

  • Synthesis of Diazo-Oxides and Related Compounds : It is used in the production of diazo-oxides and related compounds (Birchall et al., 1971).

  • High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile (4-TB) enhances cyclic stability and capacity retention in high voltage lithium ion batteries by forming a protective film on the cathode (Huang et al., 2014).

  • Synthesis of Bicalutamide : 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, can be synthesized using an environmentally friendly method (Zhang Tong-bin, 2012).

  • Selective Androgen Receptor Modulators (SARMs) : The 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f shows promising profiles in SARM assessments and pharmacokinetics in various animals (Aikawa et al., 2017).

  • Probe in Ionic Liquids : Benzonitrile can be used as an infrared probe to study the local environment in ionic liquids, such as hydrogen bonding and electric fields (Zhang et al., 2013).

  • Blue Emitting Materials : Synthesized 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are efficient blue emitting materials with specific absorption and emission bands (Ahipa et al., 2014).

  • Potassium-Channel Opener Synthesis : Utilized in the synthesis of a potassium-channel opener through an unsymmetrical Hantzsch reaction (Hopes et al., 2006).

  • Cancer Treatment : Certain derivatives show activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).

properties

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOIQOPXFPGFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471322
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107018-37-1
Record name 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Formylbenzonitrile (200 mg, 1.53 mmol) was dissolved in tetrahydrofuran (4.0 mL). To this, (trifluoromethyl)trimethylsilane (271 μL, 1.83 mmol) and tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 153 μL, 0.153 mmol) were added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, a 1 mol/L aqueous hydrogen chloride solution (3.0 mL) was added and the mixture was further stirred for 0.5 minute. Then, the reaction mixture was neutralized with a saturated sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was subjected to slurry purification using hexane, to give 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile (Compound CL) (276 mg, yield: 90%).
Quantity
200 mg
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4 mL
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271 μL
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0 (± 1) mol
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solution
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0 (± 1) mol
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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